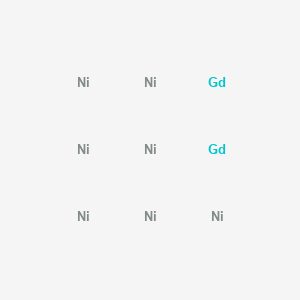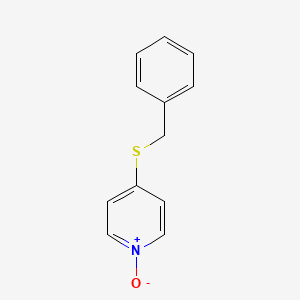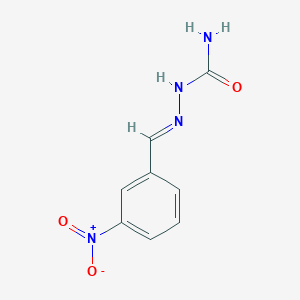
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol is a chemical compound with the molecular formula C18H22N4O3. It is known for its unique structure, which includes two phenylhydrazinylidene groups attached to a hexane backbone with three hydroxyl groups. This compound has various applications in scientific research due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol typically involves the reaction of phenylhydrazine with hexane-2,3,4-trione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol can be compared with other similar compounds, such as:
- 2,6-Bis(phenylhydrazinylidene)cyclohex-4-ene-1,3-dione
- Ethyl (2Z)-2-(phenylhydrazinylidene)propanoate
- 4-(phenylhydrazinylidene)isochromene-1,3-dione These compounds share similar structural features, such as the presence of phenylhydrazinylidene groups. this compound is unique due to its specific hexane backbone and the presence of three hydroxyl groups, which contribute to its distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
6035-61-6 |
|---|---|
Molekularformel |
C18H22N4O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5,6-bis(phenylhydrazinylidene)hexane-2,3,4-triol |
InChI |
InChI=1S/C18H22N4O3/c1-13(23)17(24)18(25)16(22-21-15-10-6-3-7-11-15)12-19-20-14-8-4-2-5-9-14/h2-13,17-18,20-21,23-25H,1H3 |
InChI-Schlüssel |
LUUVKBNRGZNGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(=NNC1=CC=CC=C1)C=NNC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


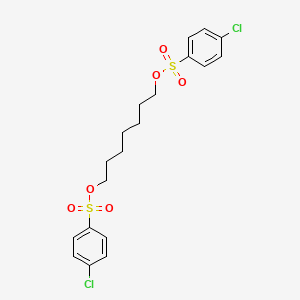
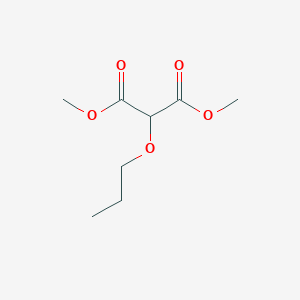
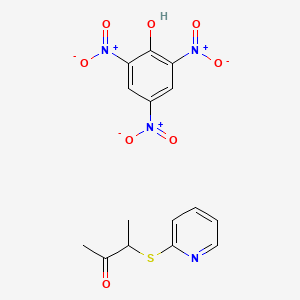
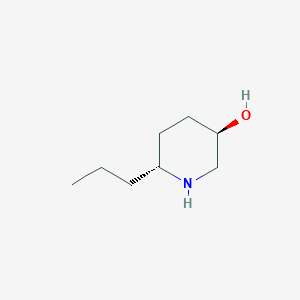
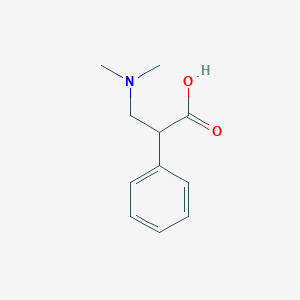
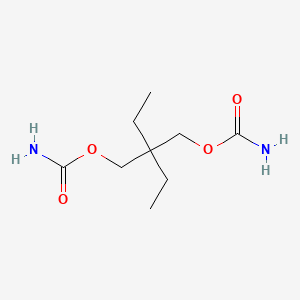
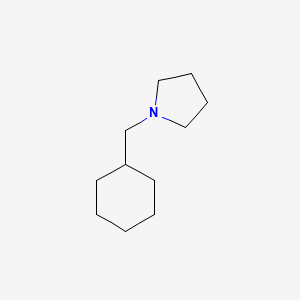
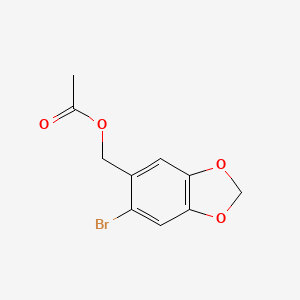
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
